molecular formula C15H14BNO4S B120717 N-(p-Toluenesulfonyl)indole-3-boronic acid CAS No. 149108-61-2

N-(p-Toluenesulfonyl)indole-3-boronic acid

Cat. No.: B120717
CAS No.: 149108-61-2
M. Wt: 315.2 g/mol
InChI Key: XADMCCFJOAXDPE-UHFFFAOYSA-N
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Description

N-(p-Toluenesulfonyl)indole-3-boronic acid is a boronic acid derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural products and pharmaceuticals. The addition of a boronic acid group to the indole structure enhances its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(p-Toluenesulfonyl)indole-3-boronic acid typically involves the reaction of indole derivatives with boronic acid reagents. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . Another approach involves the reaction of indole with HBpin (pinacolborane) in the presence of a base such as triethylamine, which facilitates the formation of the boronic acid derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(p-Toluenesulfonyl)indole-3-boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate and solvents such as ethanol or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of N-(p-Toluenesulfonyl)indole-3-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The indole moiety contributes to the compound’s biological activity by interacting with various molecular targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the boronic acid and p-toluenesulfonyl groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BNO4S/c1-11-6-8-12(9-7-11)22(20,21)17-10-14(16(18)19)13-4-2-3-5-15(13)17/h2-10,18-19H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADMCCFJOAXDPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397427
Record name N-(p-Toluenesulfonyl)indole-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149108-61-2
Record name N-(p-Toluenesulfonyl)indole-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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